4-N-(1,3-dihydroxyhexan-2-yl)benzene-1,4-dicarboxamide
Description
4-N-(1,3-dihydroxyhexan-2-yl)benzene-1,4-dicarboxamide is an organic compound characterized by the presence of a benzene ring substituted with two carboxamide groups and a 1,3-dihydroxyhexan-2-yl side chain
Properties
IUPAC Name |
4-N-(1,3-dihydroxyhexan-2-yl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-2-3-12(18)11(8-17)16-14(20)10-6-4-9(5-7-10)13(15)19/h4-7,11-12,17-18H,2-3,8H2,1H3,(H2,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMMKFXCOLSWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CO)NC(=O)C1=CC=C(C=C1)C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(1,3-dihydroxyhexan-2-yl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with 1,3-dihydroxyhexane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-N-(1,3-dihydroxyhexan-2-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the side chain can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxamide groups can be reduced to amines under appropriate conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Formation of 4-N-(1,3-dioxohexan-2-yl)benzene-1,4-dicarboxamide.
Reduction: Formation of 4-N-(1,3-dihydroxyhexan-2-yl)benzene-1,4-diamine.
Scientific Research Applications
4-N-(1,3-dihydroxyhexan-2-yl)benzene-1,4-dicarboxamide has several applications in scientific research:
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-N-(1,3-dihydroxyhexan-2-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with proteins and enzymes, modulating their activity. Additionally, the compound can chelate metal ions, affecting their biological availability and function .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2,3-dihydroxypropyl)-benzene-1,4-dicarboxamide: Similar structure but with different side chains.
N,N’-bis(4-hydroxyphenyl)-benzene-1,4-dicarboxamide: Contains phenolic groups instead of aliphatic hydroxyl groups.
Uniqueness
4-N-(1,3-dihydroxyhexan-2-yl)benzene-1,4-dicarboxamide is unique due to its specific side chain, which imparts distinct chemical and physical properties. The presence of the 1,3-dihydroxyhexan-2-yl group enhances its solubility and reactivity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
